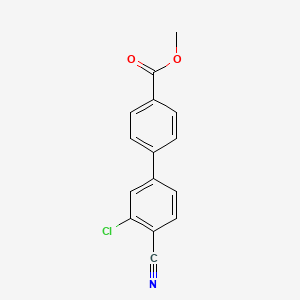

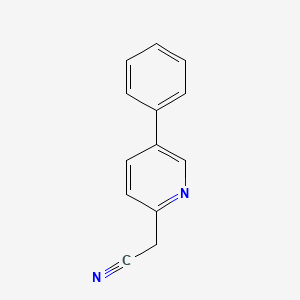

2-(5-Phenylpyridin-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

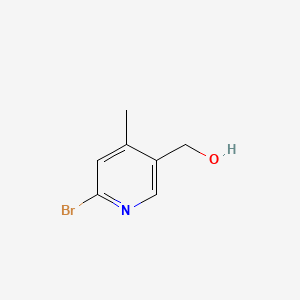

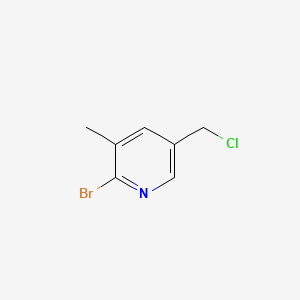

“2-(5-Phenylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2 . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of “2-(5-Phenylpyridin-2-yl)acetonitrile” involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis

The molecular structure of “2-(5-Phenylpyridin-2-yl)acetonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 194.24 .Physical And Chemical Properties Analysis

“2-(5-Phenylpyridin-2-yl)acetonitrile” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Cyanomethylation

Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for synthesizing various essential compounds. In recent decades, the conversion reactions of acetonitrile as a building block have become particularly attractive in organic synthesis. Notably, in the field of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds .

Electrophilic Substitution Reactions

The methyl proton of acetonitrile is faintly acidic, allowing it to be deprotonated to form nucleophiles. Additionally, the nitrogen with lone pair electrons can also act as a nucleophile. The cleavage of the H₃C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions .

Synthesis of Heterocyclic Compounds

Acetonitrile’s enrichment, low cost, and excellent solvent properties have made it widely used in organic synthesis. Researchers have employed it in the preparation of heterocyclic compounds, including those with potential biological activities. For instance, novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological effects .

Catalysis and Carbon-Heteroatom Bond Formation

Recent research has focused on acetonitrile’s role in catalyzed carbon-heteroatom bond formation. It has been employed in various catalytic reactions, including cyanomethylation and the synthesis of tetrasubstituted olefins. These reactions provide access to diverse functional groups and complex molecules .

Pharmaceutical and Medicinal Chemistry

Given its versatility, acetonitrile has applications in pharmaceutical and medicinal chemistry. Researchers explore its use as a reagent or solvent in drug synthesis, purification, and formulation. Its compatibility with various reaction conditions makes it valuable for drug discovery and development .

Material Science and Electrochemistry

Acetonitrile’s electrochemical properties have led to its application in energy storage devices, such as supercapacitors and batteries. Its ability to form stable electrolytes and participate in redox reactions contributes to advancements in materials science and energy storage technology .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-phenylpyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRHFXTYQBHAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744580 |

Source

|

| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Phenylpyridin-2-yl)acetonitrile | |

CAS RN |

1227606-86-1 |

Source

|

| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)